molecular formula C10H17NO4 B1445632 Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate CAS No. 1349199-63-8

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

Cat. No. B1445632
M. Wt: 215.25 g/mol
InChI Key: BFXOBAHLWARETK-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is a spirocyclic building block that is part of a series of advanced angular [3.3]heptanes . It has the empirical formula C10H17NO4 and a molecular weight of 215.25 .


Synthesis Analysis

This compound is part of a series of advanced angular [3.3]heptanes developed by Carreira and coworkers . The synthesis of these novel highly functionalized building blocks expands the Azaspiro [3.3]heptane family .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate can be represented by the SMILES string OC1C2 (CN (C (OC (C) (C)C)=O)C2)OC1 . The InChI representation is 1S/C10H17NO4/c1-9 (2,3)15-8 (13)11-5-10 (6-11)7 (12)4-14-10/h7,12H,4-6H2,1-3H3 .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature and should be stored at 2-8°C . It does not have a flash point .

Scientific Research Applications

Synthesis and Derivation

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is used in synthetic chemistry, particularly in the creation of novel compounds. Meyers et al. (2009) describe efficient synthetic routes to a related compound, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, highlighting its use for further selective derivation on the azetidine and cyclobutane rings. This provides a convenient entry point to novel compounds accessing chemical space complementary to piperidine ring systems (Meyers et al., 2009).

Spirocyclic 3-Oxotetrahydrofurans Synthesis

Moskalenko and Boev (2012) developed a procedure for the synthesis of spirocyclic 3-oxotetrahydrofurans, which can be utilized in preparing biologically active heterocyclic compounds. Their research on the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal is a notable example (Moskalenko & Boev, 2012).

Piperidine Derivatives

In 2014, Moskalenko and Boev also synthesized piperidine derivatives fused to a tetrahydrofuran ring, demonstrating the compound's versatility in chemical synthesis (Moskalenko & Boev, 2014).

Enantioselective Approach for Medicinal Chemistry

López et al. (2020) described an enantioselective preparation of 4-substituted proline scaffolds using a related compound, demonstrating its importance in medicinal chemistry, particularly in the industrial synthesis of antiviral ledipasvir (López et al., 2020).

Molecular Structure and Analysis

The molecular structure and characteristics of related compounds have been extensively studied. For example, Jakubowska et al. (2013) used NMR spectroscopy for the assignment of the absolute configuration of a similar compound (Jakubowska et al., 2013).

Synthesis of Amino Acids for Drug Design

The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid by Radchenko et al. (2010) demonstrates its application in creating amino acids for chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Safety And Hazards

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . The precautionary statements P301 + P310 + P330 advise that if swallowed, one should immediately call a poison center or doctor, and rinse mouth .

Future Directions

As a spirocyclic building block, Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate has potential applications in the synthesis of novel pharmaceuticals . Its use in the development of CNS penetrant CXCR2 antagonists for the potential treatment of CNS demyelinating conditions represents one such application .

properties

IUPAC Name

tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-9(2,3)15-8(13)11-5-10(6-11)7(12)4-14-10/h7,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXOBAHLWARETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)C(CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857215
Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

CAS RN

1349199-63-8
Record name 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester
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Record name tert-Butyl 3-hydroxy-1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1349199-63-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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